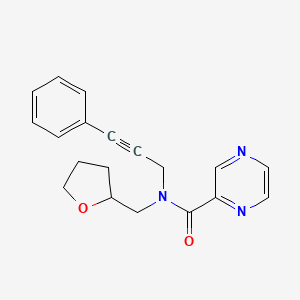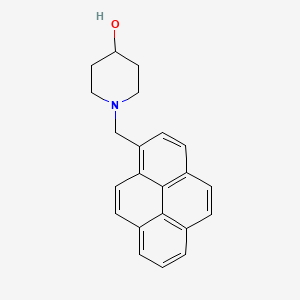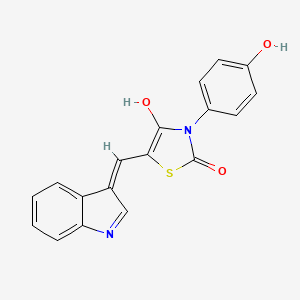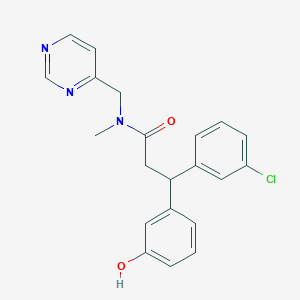
N-(3-phenyl-2-propyn-1-yl)-N-(tetrahydro-2-furanylmethyl)-2-pyrazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-phenyl-2-propyn-1-yl)-N-(tetrahydro-2-furanylmethyl)-2-pyrazinecarboxamide, also known as PPF, is a chemical compound that has been of great interest in scientific research due to its potential applications in the field of medicine. PPF is a synthetic molecule that was first synthesized in 2005 by researchers at the University of California, San Francisco. Since then, PPF has been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential applications in the treatment of various diseases.
作用机制
The mechanism of action of N-(3-phenyl-2-propyn-1-yl)-N-(tetrahydro-2-furanylmethyl)-2-pyrazinecarboxamide is not fully understood, but it is believed to act by modulating the activity of certain enzymes and signaling pathways in the body. Studies have shown that this compound inhibits the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation and immune responses. This compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the body. Studies have shown that this compound has anti-inflammatory properties and may be effective in reducing inflammation in the body. Additionally, this compound has been shown to have neuroprotective effects and may be useful in protecting against the damage caused by oxidative stress. This compound has also been shown to have anti-cancer properties and may be effective in inhibiting the growth of cancer cells.
实验室实验的优点和局限性
One of the main advantages of N-(3-phenyl-2-propyn-1-yl)-N-(tetrahydro-2-furanylmethyl)-2-pyrazinecarboxamide for lab experiments is its potential as a therapeutic agent for the treatment of various diseases. Additionally, this compound is a synthetic molecule that can be easily synthesized in the lab, making it readily available for research purposes. However, one limitation of this compound is its complex synthesis process, which requires specialized equipment and expertise. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential applications in the future.
未来方向
There are a number of potential future directions for research on N-(3-phenyl-2-propyn-1-yl)-N-(tetrahydro-2-furanylmethyl)-2-pyrazinecarboxamide. One area of interest is its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound may be useful in the treatment of other inflammatory diseases such as asthma and inflammatory bowel disease. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
合成方法
The synthesis of N-(3-phenyl-2-propyn-1-yl)-N-(tetrahydro-2-furanylmethyl)-2-pyrazinecarboxamide involves a multi-step process that requires specialized equipment and expertise. The first step involves the preparation of 3-phenyl-2-propyn-1-ol, which is then reacted with tetrahydro-2-furanylmethylamine to form a key intermediate. This intermediate is then reacted with 2-pyrazinecarboxylic acid to form the final product, this compound. The synthesis of this compound is a complex process that requires careful attention to detail and strict adherence to safety protocols.
科学研究应用
N-(3-phenyl-2-propyn-1-yl)-N-(tetrahydro-2-furanylmethyl)-2-pyrazinecarboxamide has been shown to have a wide range of potential applications in scientific research. One area of interest is its potential as a therapeutic agent for the treatment of various diseases. Studies have shown that this compound has anti-inflammatory properties and may be effective in the treatment of diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
N-(oxolan-2-ylmethyl)-N-(3-phenylprop-2-ynyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c23-19(18-14-20-10-11-21-18)22(15-17-9-5-13-24-17)12-4-8-16-6-2-1-3-7-16/h1-3,6-7,10-11,14,17H,5,9,12-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJWTJNMSCIGAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN(CC#CC2=CC=CC=C2)C(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}thiomorpholine](/img/structure/B6024637.png)
![2-(3-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)imidazo[1,2-a]pyridine](/img/structure/B6024654.png)
![2-[4-(1-acetyl-4-piperidinyl)-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6024662.png)
![N-[2-(methoxymethyl)-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]-2-methylpropanamide](/img/structure/B6024670.png)

![N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}ethanesulfonamide](/img/structure/B6024682.png)
![N-[5-(1-adamantyl)-2-bromophenyl]-2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6024686.png)

![2-{1-(2-fluoro-4-methoxybenzyl)-4-[3-(methylthio)benzyl]-2-piperazinyl}ethanol](/img/structure/B6024693.png)
![2-(hydroxyimino)-N-[3-(4-morpholinyl)propyl]-2-(2-pyridinyl)acetamide](/img/structure/B6024699.png)

![3-methyl-N-[1-(1-{4-[methyl(phenyl)amino]benzyl}-4-piperidinyl)-1H-pyrazol-5-yl]butanamide](/img/structure/B6024708.png)
![(4,6-dimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methanol](/img/structure/B6024717.png)
